(5Z)-3-(2-fluorophenyl)-6-hydroxy-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}pyrimidine-2,4(3H,5H)-dione
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Overview
Description
(5Z)-1-(2-FLUOROPHENYL)-5-({4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound featuring a diazinane ring substituted with fluorophenyl and nitropyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-(2-FLUOROPHENYL)-5-({4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the diazinane ring, followed by the introduction of the fluorophenyl and nitropyridinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethyl sulfoxide (DMSO), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-1-(2-FLUOROPHENYL)-5-({4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The nitropyridinyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas (H₂) for reduction, potassium permanganate (KMnO₄) for oxidation, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives from reduction and halogenated derivatives from substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (5Z)-1-(2-FLUOROPHENYL)-5-({4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine
The compound’s potential therapeutic properties are being investigated in medicinal chemistry. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-1-(2-FLUOROPHENYL)-5-({4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inducing conformational changes that modulate their activity. The pathways involved in these interactions include signal transduction pathways and metabolic pathways, which are crucial for the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Triple Bond Compounds: Compounds with triple bonds, such as nitrogen (N₂), which exhibit unique chemical properties.
Uniqueness
(5Z)-1-(2-FLUOROPHENYL)-5-({4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its combination of fluorophenyl and nitropyridinyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C22H13FN4O6 |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
(5Z)-1-(2-fluorophenyl)-5-[[4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H13FN4O6/c23-17-3-1-2-4-18(17)26-21(29)16(20(28)25-22(26)30)11-13-5-8-15(9-6-13)33-19-10-7-14(12-24-19)27(31)32/h1-12H,(H,25,28,30)/b16-11- |
InChI Key |
FLKDPUOGWPHJAL-WJDWOHSUSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OC4=NC=C(C=C4)[N+](=O)[O-])/C(=O)NC2=O)F |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC4=NC=C(C=C4)[N+](=O)[O-])C(=O)NC2=O)F |
Origin of Product |
United States |
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